2H-Isoxazolo[3,2-a]isoquinoline,2-ethoxy-1,5,6,10b-tetrahydro-,(2R,10bR)-rel-(9CI)
2H-Isoxazolo[3,2-a]isoquinoline,2-ethoxy-1,5,6,10b-tetrahydro-,(2R,10bR)-rel-(9CI)
Brand Name:
Vulcanchem
CAS No.:
196393-34-7
VCID:
VC0174528
InChI:
InChI=1S/C13H17NO2/c1-2-15-13-9-12-11-6-4-3-5-10(11)7-8-14(12)16-13/h3-6,12-13H,2,7-9H2,1H3/t12-,13-/m1/s1
SMILES:
CCOC1CC2C3=CC=CC=C3CCN2O1
Molecular Formula:
C13H17NO2
Molecular Weight:
219.28 g/mol
2H-Isoxazolo[3,2-a]isoquinoline,2-ethoxy-1,5,6,10b-tetrahydro-,(2R,10bR)-rel-(9CI)
CAS No.: 196393-34-7
Main Products
VCID: VC0174528
Molecular Formula: C13H17NO2
Molecular Weight: 219.28 g/mol
CAS No. | 196393-34-7 |
---|---|
Product Name | 2H-Isoxazolo[3,2-a]isoquinoline,2-ethoxy-1,5,6,10b-tetrahydro-,(2R,10bR)-rel-(9CI) |
Molecular Formula | C13H17NO2 |
Molecular Weight | 219.28 g/mol |
IUPAC Name | (2R,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline |
Standard InChI | InChI=1S/C13H17NO2/c1-2-15-13-9-12-11-6-4-3-5-10(11)7-8-14(12)16-13/h3-6,12-13H,2,7-9H2,1H3/t12-,13-/m1/s1 |
Standard InChIKey | FXINNBLAJXXLQV-CHWSQXEVSA-N |
Isomeric SMILES | CCO[C@H]1C[C@@H]2C3=CC=CC=C3CCN2O1 |
SMILES | CCOC1CC2C3=CC=CC=C3CCN2O1 |
Canonical SMILES | CCOC1CC2C3=CC=CC=C3CCN2O1 |
Synonyms | 2H-Isoxazolo[3,2-a]isoquinoline,2-ethoxy-1,5,6,10b-tetrahydro-,(2R,10bR)-rel-(9CI) |
PubChem Compound | 12008955 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume